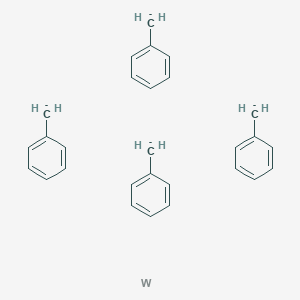
Methanidylbenzene;tungsten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanidylbenzene;tungsten is a compound that combines the organic molecule methanidylbenzene with the transition metal tungsten. Tungsten is known for its high melting point, density, and strength, making it valuable in various industrial applications. Methanidylbenzene, on the other hand, is an organic compound that can interact with metals to form complex structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanidylbenzene;tungsten typically involves the reaction of methanidylbenzene with tungsten hexacarbonyl. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methanidylbenzene;tungsten can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tungsten oxides and other by-products.
Reduction: Reduction reactions can convert tungsten in higher oxidation states to lower ones.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use reagents like phosphines, amines, or halides.
Major Products Formed
Oxidation: Tungsten oxides and organic by-products.
Reduction: Lower oxidation state tungsten complexes.
Substitution: New tungsten-ligand complexes with different properties.
Scientific Research Applications
Methanidylbenzene;tungsten has various applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in materials science for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of methanidylbenzene;tungsten involves its interaction with molecular targets such as enzymes or receptors. The tungsten center can coordinate with various ligands, altering the electronic and structural properties of the compound. This can lead to changes in the activity of the target molecules, influencing biological or chemical processes.
Comparison with Similar Compounds
Similar Compounds
Tungsten Hexacarbonyl: A common tungsten compound used in various chemical reactions.
Methanidylbenzene Complexes: Other metal complexes with methanidylbenzene as a ligand.
Uniqueness
Methanidylbenzene;tungsten is unique due to its specific combination of organic and inorganic components, providing distinct properties that are not found in other similar compounds
Properties
CAS No. |
53235-29-3 |
|---|---|
Molecular Formula |
C28H28W-4 |
Molecular Weight |
548.4 g/mol |
InChI |
InChI=1S/4C7H7.W/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2;/q4*-1; |
InChI Key |
CFYANCSEARPROU-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















